

Firategrast: A Potent Tool for Interrogating Integrin Signaling

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Compound of Interest

Compound Name: *Firategrast*

Cat. No.: *B1672681*

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Application Notes and Protocols for Researchers

Introduction

Firategrast (SB-683699) is a highly specific, orally active small-molecule antagonist of both $\alpha 4\beta 1$ (Very Late Antigen-4, VLA-4) and $\alpha 4\beta 7$ integrins[1][2]. These integrins are key mediators of leukocyte trafficking and adhesion in inflammatory processes, making **firategrast** a valuable tool for studying the intricate signaling pathways governed by these cell surface receptors. This document provides detailed application notes and experimental protocols for utilizing **firategrast** as a tool compound in integrin signaling research.

Integrins are heterodimeric transmembrane receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival[3]. The $\alpha 4\beta 1$ integrin is predominantly expressed on leukocytes, including lymphocytes, monocytes, and eosinophils, and mediates their adhesion to vascular cell adhesion molecule-1 (VCAM-1) on inflamed endothelial cells[4][5]. This interaction is critical for leukocyte extravasation into tissues, particularly the central nervous system. The $\alpha 4\beta 7$ integrin, also found on a subset of leukocytes, preferentially binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gut, directing lymphocyte homing to the gastrointestinal tract.

Firategrast's ability to selectively block the interaction of these integrins with their respective ligands provides a powerful mechanism to dissect the downstream signaling events that regulate immune cell function.

Quantitative Data Summary

The following tables summarize the key quantitative data for **firategrast** based on preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of **Firategrast**

| Target | Assay | IC50 / pIC50 | Cell Line | Ligand | Reference |
|---------------------------------------|---|--------------|--|----------------------|-----------|
| Integrin $\alpha 4\beta 1$ (VLA-4) | Inhibition of sVCAM-1/Fc binding | 198 nM | G2 acute lymphoblastic leukemia (ALL) cells | Soluble VCAM-1/Fc | |
| Integrin $\alpha 4\beta 7$ | Inhibition of cell binding to immobilized VCAM-1 | 8.5 (pIC50) | RPMI-8866 cells | VCAM-1 | |

Table 2: Effective Concentrations of **Firategrast** in Cell-Based Assays

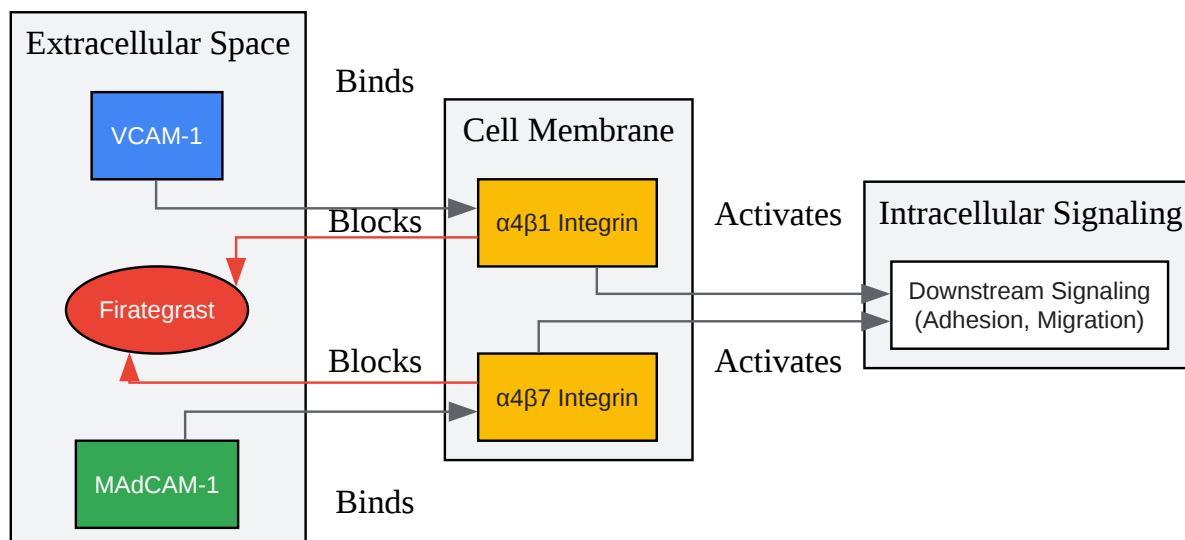
| Assay | Cell Type | Concentration Range | Effect | Reference |
|---------------|---|------------------------|--|-----------|
| Cell Adhesion | Chronic Lymphocytic Leukemia (CLL) cells | 0.1 - 10 μ M | Significant reduction of cell adhesion | |

Table 3: **Firategrast** Phase 2 Clinical Trial Data in Relapsing-Remitting Multiple Sclerosis

| Dose | Patient Group | Primary Outcome | Result | Reference |
|---|------------------------|---|---|-----------|
| 900 mg (women) or 1200 mg (men) twice daily | Relapsing-Remitting MS | Cumulative number of new gadolinium-enhancing brain lesions | 49% reduction compared to placebo | |
| 600 mg twice daily | Relapsing-Remitting MS | Cumulative number of new gadolinium-enhancing brain lesions | 22% reduction (non-significant) compared to placebo | |
| 150 mg twice daily | Relapsing-Remitting MS | Cumulative number of new gadolinium-enhancing brain lesions | 79% increase compared to placebo | |

Signaling Pathways

Firategrast acts by competitively inhibiting the binding of $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins to their ligands, VCAM-1 and MAdCAM-1, respectively. This blockade prevents the initiation of "outside-in" signaling cascades that are crucial for cell adhesion, migration, and activation. The following diagrams illustrate the key signaling pathways affected by **firategrast**.

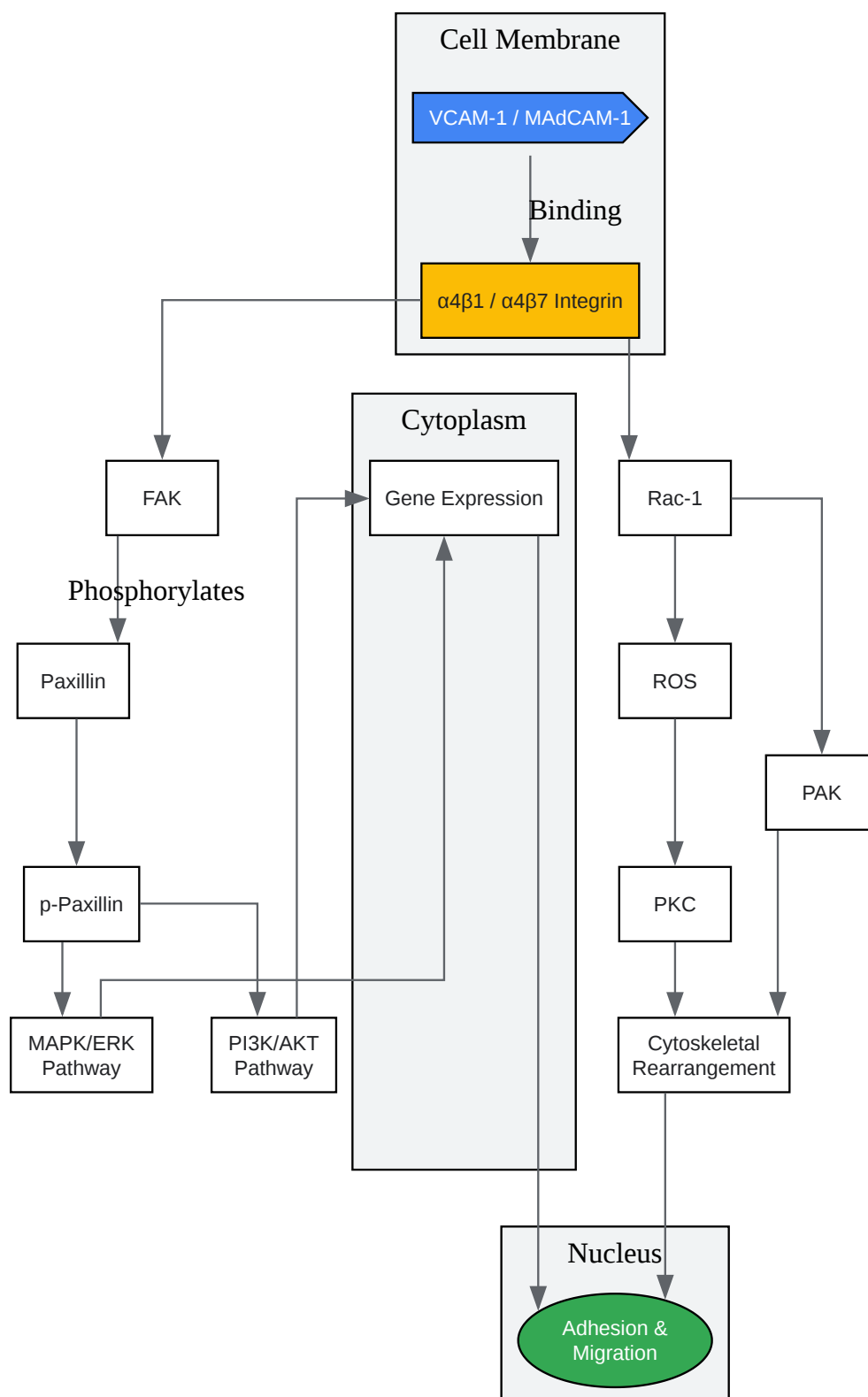


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Figure 1: Mechanism of action of **firategrast**.

Upon ligand binding, $\alpha 4 \beta 1$ and $\alpha 4 \beta 7$ integrins cluster and recruit a complex of intracellular proteins to their cytoplasmic tails, initiating downstream signaling. Key pathways include the activation of Focal Adhesion Kinase (FAK) and the subsequent phosphorylation of paxillin, as well as the activation of small GTPases like Rac-1. These events lead to cytoskeletal rearrangements, gene expression changes, and ultimately, cell adhesion and migration.

Firategrast prevents these initial binding events, thereby inhibiting the entire downstream cascade.



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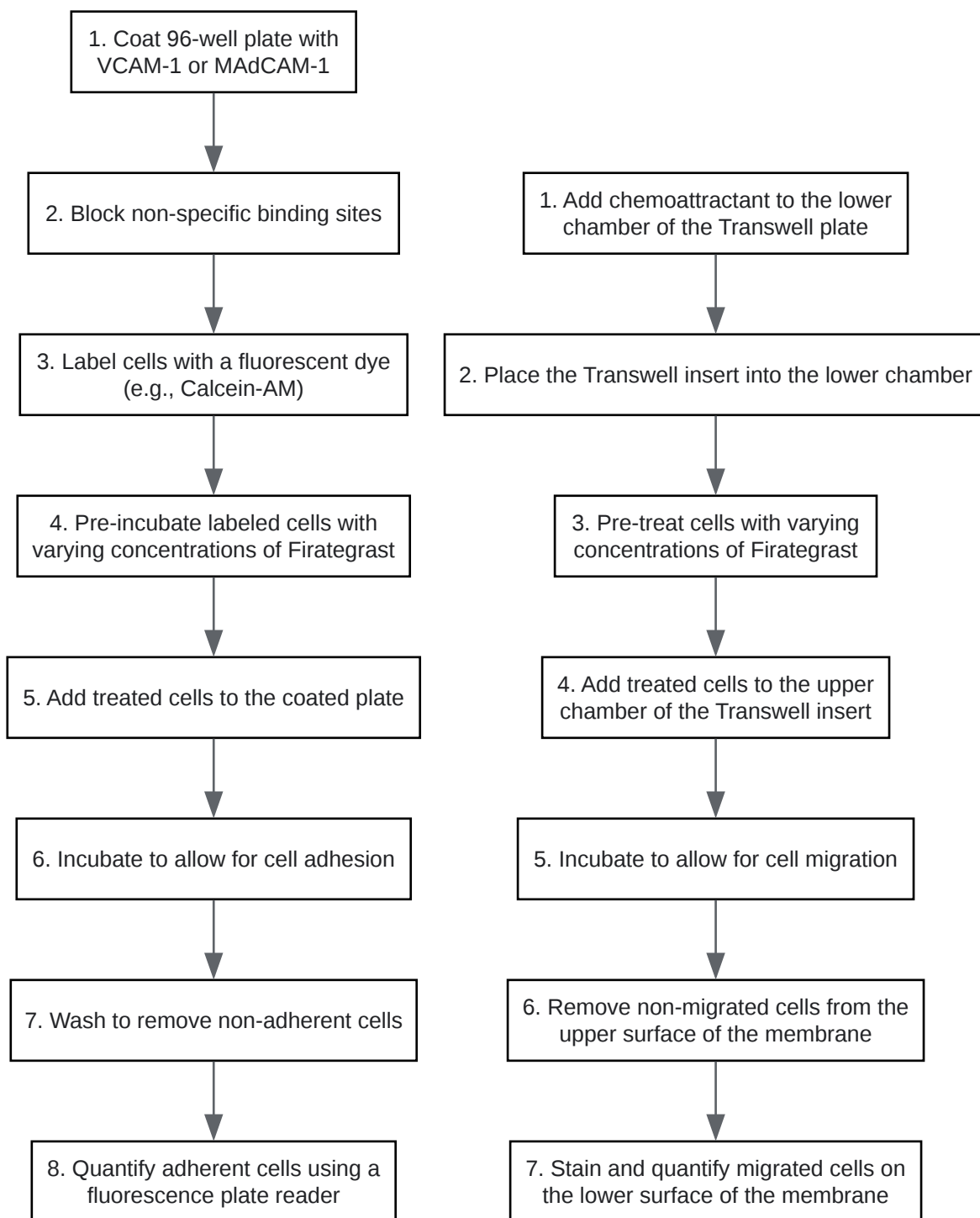
Figure 2: Downstream signaling of $\alpha 4$ integrins.

Experimental Protocols

The following are detailed protocols for key experiments to study integrin signaling using **firategrast**.

Protocol 1: In Vitro Cell Adhesion Assay

This protocol is designed to assess the inhibitory effect of **firategrast** on the adhesion of leukocytes to VCAM-1 or MAdCAM-1.



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